molecular formula C17H17NO3 B12801356 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one CAS No. 1387636-19-2

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one

Katalognummer: B12801356
CAS-Nummer: 1387636-19-2
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: KRNIYOJEASBDDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one is a chemical compound that features a benzodioxole ring fused to a benzylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent such as benzyl chloride in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using benzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are substituted benzylamino derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and benzylamino group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a benzylamino group.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a benzylamino group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one is unique due to the presence of the benzylamino group, which can impart different chemical and biological properties compared to its methylamino and ethylamino analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Eigenschaften

CAS-Nummer

1387636-19-2

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one

InChI

InChI=1S/C17H17NO3/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15/h2-9,12,18H,10-11H2,1H3

InChI-Schlüssel

KRNIYOJEASBDDP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.